N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide
Overview
Description
“N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of such compounds often involves biocatalytic strategies, particularly those based on asymmetric synthesis or their equivalent (i.e., dynamic kinetic resolution, deracemisation), in which yields and enantiomeric excesses approaching 100% can be attained .Molecular Structure Analysis
The molecular structure analysis of such compounds often involves techniques like Fourier-transform infrared (FTIR) spectroscopy. This technique is used to investigate protein secondary structure and local conformational changes .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the IUPAC name for a similar compound is "N-[(3S)-2,5-dioxotetrahydro-3-furanyl]acetamide" .Scientific Research Applications
Quorum Sensing in Symbiotic Relationships
N-phenylacetyl-L-Homoserine lactone plays a crucial role in quorum sensing, which is a system of stimulus and response correlated to population density. It is involved in the regulation of gene expression in response to fluctuations in cell-population density. For example, it is a key signaling molecule in the model symbiont Vibrio fischeri .
Pathogen Regulation
This compound is also involved in quorum sensing within pathogenic bacteria such as Agrobacterium tumefaciens and Pseudomonas aeruginosa , affecting their infection mechanisms and virulence .
Antagonistic Effects on Signaling
It has been reported to antagonize TraR signaling in A. tumefaciens , LasR signaling in Escherichia coli , and LuxR signaling in V. fischeri , showcasing its potential as a tool for disrupting harmful bacterial communication .
Synthetic Biology Applications
Researchers have developed artificial biosynthetic processes for phenylacetyl-homoserine lactone analogs, which can be used to study various aspects of microbial communication and control .
Microbial Growth and Activity
Different N-acyl homoserine lactones, including analogs of N-phenylacetyl-L-Homoserine lactone, have been studied for their effects on microbial growth and activity, protein synthesis, and nitrogen accumulation control .
Mechanism of Action
Target of Action
N-Phenylacetyl-L-Homoserine lactone, also known as N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide, is a small diffusible signaling molecule involved in quorum sensing . It primarily targets various R protein transcriptional regulators . These targets play a crucial role in bacterial communication and coordination, particularly in the model symbiont V. fischeri and the pathogens A. tumefaciens and P. aeruginosa .
Mode of Action
This compound interacts with its targets by either inhibiting or activating them . It has been reported to antagonize TraR signaling in A. tumefaciens, LasR signaling in E. coli, and LuxR signaling in V. fischeri . These interactions result in changes in bacterial behavior, such as biofilm formation and virulence factor production .
Biochemical Pathways
The compound affects the quorum sensing pathway, a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This pathway manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . The compound’s interaction with its targets can lead to a wide range of inhibitory and activating effects on this pathway .
Result of Action
The action of N-Phenylacetyl-L-Homoserine lactone results in changes in bacterial behavior. By interacting with its targets, it can inhibit or activate various R protein transcriptional regulators, leading to changes in gene expression . This can result in a variety of phenotypes, including biofilm formation and virulence factor production .
Action Environment
The action of N-Phenylacetyl-L-Homoserine lactone is influenced by environmental factors. For instance, the compound’s efficacy in quorum sensing can be affected by the bacterial cell density . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHUPUWKQRCLF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylacetyl-L-Homoserine lactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.